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Compound of Interest

Compound Name: Methyl 2-(1H-pyrazol-1-yl)acetate

Cat. No.: B1319234

An In-depth Technical Guide to Methyl 2-(1H-
pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
characterization, and synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate, a heterocyclic
compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

Methyl 2-(1H-pyrazol-1-yl)acetate is a derivative of pyrazole, a five-membered aromatic
heterocycle containing two adjacent nitrogen atoms. The molecule consists of a pyrazole ring
N-substituted with a methyl acetate group.

Chemical Structure:
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Table 1: Chemical and Physical Properties
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Property Value

IUPAC Name Methyl 2-(1H-pyrazol-1-yl)acetate
CAS Number 142890-12-8[1]

Molecular Formula CeHsN202[1]

Molecular Weight 140.14 g/mol [1]

Physical Form Liquid

Boiling Point Not explicitly found in search results.
Storage Conditions Sealed in dry, 2-8°C

Synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate

A common and effective method for the synthesis of N-alkylated pyrazoles is the reaction of
pyrazole with a suitable alkyl halide in the presence of a base. For Methyl 2-(1H-pyrazol-1-
yl)acetate, this involves the N-alkylation of pyrazole with a methyl haloacetate.

Experimental Protocol: Synthesis via N-alkylation

Materials:

e Pyrazole

o Methyl chloroacetate (or methyl bromoacetate)

o Potassium carbonate (K2COs) or other suitable base

o Acetonitrile (CHsCN) or other suitable polar aprotic solvent

e Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)
e Rotary evaporator

o Standard laboratory glassware and magnetic stirrer

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, dissolve pyrazole (1.0 eq) in anhydrous acetonitrile.

Addition of Base: Add potassium carbonate (1.5 - 2.0 eq) to the solution.

Addition of Alkylating Agent: To the stirred suspension, add methyl chloroacetate (1.1 eq)
dropwise at room temperature.

Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction
progress can be monitored by thin-layer chromatography).

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to
remove the inorganic salts.

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator
to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel, eluting with a
suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-
(1H-pyrazol-1-yl)acetate.

Drying: Dry the purified product over anhydrous magnesium sulfate, filter, and remove the
solvent in vacuo to yield the final product.
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Synthesis workflow for Methyl 2-(1H-pyrazol-1-yl)acetate.

Characterization

The structural confirmation and purity assessment of the synthesized Methyl 2-(1H-pyrazol-1-
yl)acetate are performed using various spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Characterization Data
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Technique Data

Specific experimental data not found in search
results. Predicted shifts: & ~7.5-7.8 (m, 2H,

1H NMR
pyrazole-H), ~6.3 (t, 1H, pyrazole-H), ~5.0 (s,
2H, N-CHz2), ~3.7 (s, 3H, O-CHs) ppm.
Specific experimental data not found in search
results. Predicted shifts: 6 ~168 (C=0), ~139
13C NMR

(pyrazole-CH), ~129 (pyrazole-CH), ~106
(pyrazole-CH), ~52 (N-CHz), ~52 (O-CHs) ppm.

Specific experimental data not found in search
results. Expected peaks (cm~1): ~3100

IR (Infrared) (aromatic C-H stretch), ~2950 (aliphatic C-H
stretch), ~1750 (C=0 ester stretch), ~1500-1600
(C=C and C=N ring stretch).

Specific experimental data not found in search
results. Expected m/z: 140.06 (M*), fragments
corresponding to the loss of -OCHs, -COOCH:s,

and cleavage of the pyrazole ring.

MS (Mass Spec.)

Note: The predicted NMR and IR data are based on typical chemical shifts for similar functional
groups and structures. Experimental verification is required.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound is
dissolved in a deuterated solvent (e.g., CDCIs) containing a small amount of tetramethylsilane
(TMS) as an internal standard. *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer.

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared
(FTIR) spectrometer. A thin film of the liquid sample is placed between two sodium chloride
plates for analysis.
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Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, typically
with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight
and fragmentation pattern of the compound.

Sample

Purified Methyl
2-(1H-pyrazol-1-yl)acetate

Analyticalvl“echniques

NMR Spectroscopy

(*H and 13C) <@— | IR Spectroscopy | —#-| Mass Spectrometry

Data Output
A

Y

Mass-to-Charge Ratio (m/z)
Fragmentation Pattern

y

Chemical Shifts (d)
Coupling Constants (J)

Absorption Bands (cm~1)

Interpretation

Structure Elucidation
& Purity Assessment

Click to download full resolution via product page
Workflow for the characterization of Methyl 2-(1H-pyrazol-1-yl)acetate.

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a
wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and
anticancer properties. Methyl 2-(1H-pyrazol-1-yl)acetate serves as a valuable building block
for the synthesis of more complex molecules with potential therapeutic applications. The ester
functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to
amides, providing a versatile handle for further chemical modifications and the exploration of
structure-activity relationships.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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